Home > Products > Screening Compounds P33624 > 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine
7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine - 477856-30-7

7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine

Catalog Number: EVT-3174374
CAS Number: 477856-30-7
Molecular Formula: C15H9ClF3N3O
Molecular Weight: 339.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

Although the provided papers didn't directly address the mechanism of action of 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, one paper highlighted its activity as an inhibitor of HIV-1 replication. [ [] https://www.semanticscholar.org/paper/66d624590419fa8fa1b20963b06f82671d77c239] This inhibition occurs through an interesting mechanism involving the activation of G protein-coupled receptor and MEK1/2-ERK1/2 signaling, ultimately affecting viral RNA processing.

Applications
  • Drug Discovery: The core structure of this compound, 4-aminoquinazoline, represents a privileged scaffold in medicinal chemistry. [ [] https://www.semanticscholar.org/paper/bd409cf96594a76d10aa49e0911870255fcc5282] This class of compounds has shown promising activity against various diseases, including cancer, inflammation, and infections. The trifluoromethoxy group is often incorporated into drug molecules to enhance their metabolic stability, lipophilicity, and binding affinity towards target proteins. Therefore, 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine holds potential as a starting point for developing novel therapeutics.

Sorafenib

  • Compound Description: Sorafenib is a FDA-approved anticancer drug found in the DrugBank database. It exhibits high structural similarity to 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine. []
  • Relevance: The structure-based virtual screening (SBVS) study utilized Sorafenib as a template for identifying novel anticancer agents. The study aimed to find compounds structurally analogous to Sorafenib and 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, indicating a close structural relationship between them. []

3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide

  • Compound Description: This compound demonstrated significant inhibitory effects on the proliferation of cancer cell lines. It features a trifluoromethoxyphenyl moiety attached to an indazole carboxamide scaffold. []
  • Relevance: The presence of the trifluoromethoxyphenyl group in both this compound and 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine highlights a shared structural motif. This suggests a potential link in their biological activity, particularly concerning anticancer properties. []

2-{5-Chloro-2-[(4-methoxybenzyl)amino]phenyl}-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

  • Compound Description: This compound features a chlorophenyl and a methoxybenzyl group flanking a central amine group. The structure also includes a trifluorobutynol moiety. []
  • Relevance: Although structurally distinct, the presence of both chloro and trifluoromethyl substituents in this compound and 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine suggests they belong to a broader class of halogenated and trifluoromethylated compounds often explored for their biological activities. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antiproliferative activity against the human breast cancer cell line MCF7. The compounds feature a pyrazole core with various substitutions, including a chloropyridinyloxy group. []
  • Relevance: The presence of a chlorophenyl group in both this series and 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, along with their shared focus on anti-cancer activity, suggests they might belong to a larger group of compounds investigated for similar therapeutic applications. []
  • Compound Description: This compound, a fluorescent derivative, was synthesized by reacting N,3,3-trimethyl-1-phenyl-1-indanpropylamine hydrochloride with 7-chloro-4-nitrobenzofurazan. It was used to develop a sensitive spectrophotofluorometric assay. []
  • Relevance: The presence of a chlorine atom in both the reactant 7-chloro-4-nitrobenzofurazan used to synthesize this compound and in 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine indicates a structural similarity, albeit in a different chemical context. []
  • Compound Description: This series of mono-Mannich bases includes naphthyridine and quinazoline derivatives synthesized and evaluated for antimalarial activity. []
  • Relevance: These compounds, particularly the quinazoline derivatives, share a core structure with 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, emphasizing the significance of the quinazoline scaffold in medicinal chemistry and its potential for diverse biological activities. []

3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl} aniline

  • Compound Description: This compound was synthesized and characterized using NMR and Mass spectroscopy. Docking studies showed higher docking scores with specific proteins, suggesting potential biological activity. []
  • Relevance: While structurally distinct from 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, both compounds share a common focus on exploring aryl amines for their potential therapeutic applications, indicating a broader interest in this chemical class. []

2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl) benzo(d)thiazol-7-amine derivatives

  • Compound Description: This novel series of benzothiazole derivatives was tested for in vitro cytotoxicity against various cancer cell lines. These compounds contain an aminophenyl group linked to a benzothiazole core with various substitutions. []
  • Relevance: This series of compounds and 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine share a focus on developing novel anticancer agents. Both highlight the significance of exploring diverse heterocyclic scaffolds like quinazoline and benzothiazole for potential antitumor activity. []
  • Compound Description: This series of compounds was synthesized and screened for anticonvulsant activity and acute toxicity. The compounds displayed potent anticonvulsant activity, particularly the derivatives containing substituted aryl groups at specific positions. []
  • Relevance: This series highlights the importance of the quinazoline scaffold, also present in 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, for developing compounds with therapeutic potential against neurological disorders. []

2-(2-Arylvinyl)-7-substituted-quinazolin-4(3H)-ones

  • Compound Description: This series, encompassing various 2-(2-arylvinyl)-7-substituted-quinazolin-4(3H)-ones, was synthesized and tested for antimicrobial activity. []
  • Relevance: This study showcases the versatility of the quinazoline core, also found in 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, as a starting point for creating diverse compounds with varying biological activities, including antimicrobial properties. []

N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives

  • Compound Description: This series, designed based on a four-component pharmacophoric model, was synthesized and evaluated for anticonvulsant activity. Several compounds demonstrated potent activity in the maximal electroshock seizure (MES) model. []
  • Relevance: This study highlights the relevance of exploring compounds containing chloro-substituted phenyl rings, a structural feature also present in 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, for potential anticonvulsant activity, suggesting a possible link in their mechanism of action. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

  • Compound Description: This series of novel oxazolidinone derivatives was synthesized and exhibited promising antibacterial activity against various Gram-positive bacteria. []
  • Relevance: This series highlights the potential of exploring structurally diverse heterocyclic compounds, similar to 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, for developing novel antimicrobial agents. []

2-chloro-N-[5-(4-fluorophenyl)-1,3,4- thiadiazol-2-yl]-nicotinamide

  • Compound Description: This compound, containing both a chlorine and a fluorine substituent, was synthesized and its crystal structure analyzed. This structure revealed key intermolecular interactions, providing insight into its potential biological activity. [, ]
  • Relevance: The presence of a chlorine atom in both this compound and 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine suggests they are part of a broader class of halogenated compounds often explored in medicinal chemistry. [, ]

1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 7-chloro-N-phenylquinolin-4-amine hybrids

  • Compound Description: These two libraries of quinoline-based hybrids were synthesized and evaluated for their α-glucosidase inhibitory, antioxidant, and anti-tubercular properties. Several compounds exhibited promising activity in these assays. []
  • Relevance: These compounds highlight the potential of designing hybrid molecules incorporating quinoline and other heterocyclic scaffolds, similar to the quinazoline core in 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, for developing new therapeutic agents against various diseases. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline

  • Compound Description: This secondary amine was synthesized via a direct reductive amination using NaBH4/I2. It features a chloro-fluoro substituted aniline moiety linked to a pyrazole ring. []
  • Relevance: Although structurally different from 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, both compounds contain a chlorine atom attached to an aromatic ring, suggesting a common structural motif in their design and potential relevance to their biological properties. []

(4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine

  • Compound Description: This compound belongs to the 2-aminopyridine ligand family and was synthesized as part of an effort to stabilize late transition metal complexes. []
  • Relevance: Although structurally distinct from 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, both highlight the use of substituted aromatic amines in diverse areas of chemistry, including medicinal chemistry and organometallic chemistry. []

Methyl 1-[(Z)-2-(benzyloxycarbonyl)hydrazin-1-ylidene]-5-chloro-2-hydroxyindane-2-carboxylate

  • Compound Description: This compound is a key intermediate in synthesizing Indoxacarb, a pesticide. It features a chloro-substituted indane ring. []
  • Relevance: The presence of a chlorine atom attached to an aromatic ring in both this compound and 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine suggests that this structural feature is common in various chemical classes, including those with pesticidal and potentially pharmaceutical applications. []

Azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial and antifungal activity, showing promising results. These compounds contain a chlorine atom at position 2 of the quinoline ring. []
  • Relevance: The presence of a chlorine atom attached to the quinoline ring in these compounds and 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine suggests a structural similarity and highlights the significance of halogen substituents in influencing biological activity. []

Decarbomethoxylated JW062 (DCJW)

  • Compound Description: DCJW is the active metabolite of the oxadiazine insecticide indoxacarb and acts on voltage-dependent sodium currents in insects. It features a trifluoromethoxyphenyl group within its structure. []
  • Relevance: The presence of a trifluoromethoxyphenyl group in both DCJW and 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, despite belonging to different chemical classes, highlights this moiety's presence in compounds with biological activity, albeit in distinct applications (insecticidal vs. potential pharmaceutical). []

20. 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (AEE788)* Compound Description: AEE788 is an epidermal growth factor receptor (EGFR) inhibitor, similar to Gefitinib. It was investigated in a study focusing on the brain distribution of EGFR inhibitors. []* Relevance: While structurally distinct from 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, AEE788's categorization as an EGFR inhibitor, like Gefitinib, suggests a potential overlap in their therapeutic targets, highlighting the diversity of chemical structures capable of modulating EGFR activity. []

21. [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate (AZD3759)* Compound Description: AZD3759 is another epidermal growth factor receptor (EGFR) inhibitor included in the brain distribution study alongside Gefitinib. This compound possesses a chloro-fluoro substituted aniline moiety linked to a quinazoline ring. []* Relevance: AZD3759's classification as an EGFR inhibitor alongside Gefitinib implies a potential commonality in their mechanism of action and therapeutic targets, despite structural differences with 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine. This highlights the diversity of structures targeting EGFR. []

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine (5342191)

  • Compound Description: 5342191 is a potent inhibitor of wild-type and drug-resistant strains of HIV-1. It functions by altering HIV-1 RNA processing and exhibits low cytotoxicity. This compound features a chlorotrifluoromethylphenyl group attached to a benzoxadiazole ring. []
  • Relevance: The shared presence of a chlorotrifluoromethylphenyl group in both 5342191 and 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine suggests a common structural motif. This indicates the potential significance of this group in influencing biological activity, albeit in different therapeutic contexts (antiviral vs. potential anticancer). []

5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine butanedioate (TTI-237)

  • Compound Description: TTI-237 is a microtubule-active compound with a novel structure and function. It inhibits the binding of vinblastine to tubulin and has shown in vivo antitumor activity. []
  • Relevance: Despite structural differences with 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, TTI-237's categorization as a microtubule-active compound with antitumor activity highlights the broader exploration of structurally diverse compounds for their potential in cancer therapy. []
  • Compound Description: These polymers were synthesized using a novel sulfoxide-containing bis(ether amine) monomer, M2. They demonstrated excellent solubility, film-forming properties, and high thermal stability. []
  • Relevance: Although polymers and structurally distinct, the incorporation of trifluoromethyl groups in both M2-based polyamides and 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine highlights the use of this specific group in different chemical contexts for modulating material properties or potentially biological activity. []
  • Compound Description: This series of 4-aminoquinazoline derivatives, prepared through a multi-step synthesis involving cyclization and substitution reactions, exhibited antitumor activity against the Bcap-37 cell line. []
  • Relevance: These derivatives share the core 4-aminoquinazoline structure with 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, highlighting the importance of this scaffold for developing antitumor agents. The presence of various substitutions at position 7 in both the derivatives and the target compound further emphasizes the potential of modifying this position to fine-tune biological activity. []

Fenamidone, Pyraclostrobin, Indoxacarb, and Deltamethrin

  • Compound Description: These are pesticides studied for their influence on the natural yeast microflora during winemaking. Of these, indoxacarb shares a structural feature with 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine. []
  • Relevance: Indoxacarb, containing a trifluoromethoxyphenyl moiety also present in 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, highlights this specific group's presence in compounds with distinct biological activities, showcasing its application in different fields. []

7-chloro-N-(1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-fluorobenzo[d]thiazol-2-amine (5a-f)

  • Compound Description: This series of fluorobenzothiazolopyrazoline derivatives was synthesized and evaluated for their antioxidant activity. []
  • Relevance: While structurally distinct from 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, the presence of chlorine and fluorine atoms in both suggests they belong to a broader category of halogenated compounds often investigated for their diverse biological activities. []

Heterocyclic compounds derived from 2-Aminobenzimidazole

  • Compound Description: These compounds, including thiazolidine, imidazolidine, oxazole, imidazole, and pyridine derivatives, were synthesized from 2-Aminobenzimidazole and characterized. []
  • Relevance: Though structurally different from 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, this research emphasizes the broad interest in exploring heterocyclic compounds, a category encompassing the target compound, for various applications due to their diverse chemical and biological properties. []

N-Substituted-3-chloro-2-azetidinones with benzothiazole moiety

  • Compound Description: Two series of N-substituted-3-chloro-2-azetidinones containing a benzothiazole moiety were synthesized and characterized. One series was evaluated for anthelmintic activity [], while the other was tested for anti-inflammatory activity. []
  • Relevance: The presence of a chlorine atom and the exploration of biological activities in these compounds, although structurally different from 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, suggests a potential overlap in research interests and highlights the importance of halogenated compounds in medicinal chemistry. [, ]

Novel Triazolyl-Acridine Derivatives

  • Compound Description: Four series of triazolyl-acridine compounds were synthesized and screened for cytotoxic activity against MCF-7 and HT-29 cancer cell lines, demonstrating promising results. []
  • Relevance: While structurally distinct from 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, the focus on developing cytotoxic agents against cancer cell lines in this research highlights a shared interest in anticancer drug discovery and the exploration of different heterocyclic scaffolds for potential therapeutic applications. []

Properties

CAS Number

477856-30-7

Product Name

7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine

IUPAC Name

7-chloro-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine

Molecular Formula

C15H9ClF3N3O

Molecular Weight

339.7 g/mol

InChI

InChI=1S/C15H9ClF3N3O/c16-9-1-6-12-13(7-9)20-8-21-14(12)22-10-2-4-11(5-3-10)23-15(17,18)19/h1-8H,(H,20,21,22)

InChI Key

VATWZTCCHSNBLA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.